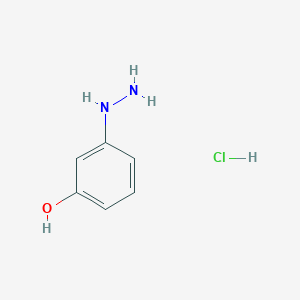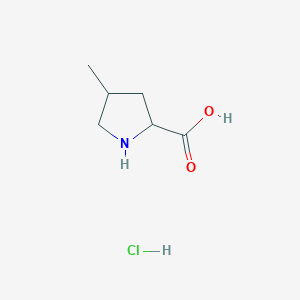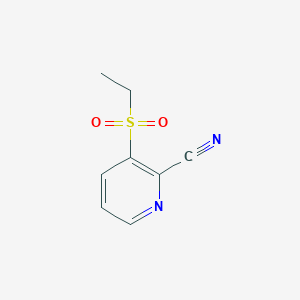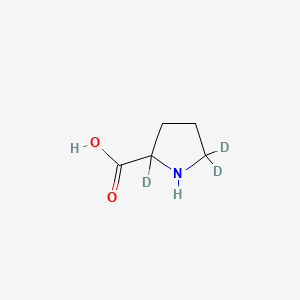
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine is an organic compound with the molecular formula C₈H₁₁ClN₂OS and a molecular weight of 218.71 g/mol . It is a pyrimidine derivative, characterized by the presence of a chloro, methoxy, and propylsulfanyl group attached to the pyrimidine ring. This compound is used in various research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine typically involves the reaction of 4,6-dichloro-5-methoxypyrimidine with propyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloro group by the propylsulfanyl group .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration of reactants, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the pyrimidine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives with modified functional groups.
Applications De Recherche Scientifique
4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: A precursor in the synthesis of 4-Chloro-5-methoxy-6-(propylsulfanyl)pyrimidine.
4-Chloro-5-methoxy-6-(methylsulfanyl)pyrimidine: A similar compound with a methylsulfanyl group instead of a propylsulfanyl group.
4-Chloro-5-methoxy-6-(ethylsulfanyl)pyrimidine: A similar compound with an ethylsulfanyl group instead of a propylsulfanyl group.
Uniqueness
This compound is unique due to the presence of the propylsulfanyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H11ClN2OS |
|---|---|
Poids moléculaire |
218.70 g/mol |
Nom IUPAC |
4-chloro-5-methoxy-6-propylsulfanylpyrimidine |
InChI |
InChI=1S/C8H11ClN2OS/c1-3-4-13-8-6(12-2)7(9)10-5-11-8/h5H,3-4H2,1-2H3 |
Clé InChI |
IHWQIJGNYOXAPB-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=C(C(=NC=N1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-(1h-Pyrrol-1-yl)benzo[d]thiazole-6-carbonyl)-l-alloisoleucine](/img/structure/B15128290.png)



![N-(2-Methanesulfonylethyl)-3-(thiophen-2-ylmethylidene)-1H,2H,3H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B15128313.png)






![5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide](/img/structure/B15128345.png)
![rac-(1R,2R,4S,5S)-4-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B15128348.png)
